Mal-PEG4-Acid

Description

Properties

IUPAC Name |

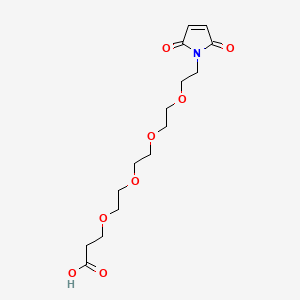

3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO8/c17-13-1-2-14(18)16(13)4-6-22-8-10-24-12-11-23-9-7-21-5-3-15(19)20/h1-2H,3-12H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFZSOVKVDCKQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Application of Mal-PEG4-Acid in Modern Research

Abstract: Mal-PEG4-Acid is a heterobifunctional crosslinker that has become an indispensable tool in bioconjugation, drug delivery, and materials science. Its unique molecular architecture, comprising a thiol-reactive maleimide group, a hydrophilic tetraethylene glycol (PEG) spacer, and a reactive carboxylic acid, provides researchers with a high degree of control over the covalent linking of molecules. This guide offers a technical deep-dive into the core applications of this compound, detailing its chemical principles, providing step-by-step experimental protocols, and discussing its strategic advantages in the development of advanced therapeutics like antibody-drug conjugates (ADCs) and the functionalization of surfaces for diagnostics and biomaterials.

Introduction: The Molecular Architecture and Strategic Advantages of this compound

This compound is a precisely defined, monodisperse linker, which ensures batch-to-batch consistency in experimental setups.[1] Its structure is intelligently designed with three distinct functional components, each serving a critical role in the conjugation process.

-

1.1. Deconstructing the Termini: Maleimide for Cysteine-Specific Conjugation The maleimide group is the cornerstone of this linker's utility in protein chemistry. It reacts with high specificity and efficiency with sulfhydryl (thiol) groups, most commonly found on cysteine residues within proteins and peptides.[][3] This reaction, a Michael addition, proceeds under mild physiological conditions (pH 6.5-7.5) to form a stable thioether bond.[][4] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring chemoselectivity.[][5] This site-specific conjugation is crucial for creating homogenous bioconjugates where the stoichiometry and location of the attachment are precisely controlled.[3]

-

1.2. The Central Spacer: The Role of PEG4 in Solubility and Steric Management The tetraethylene glycol (PEG4) spacer is a short, hydrophilic chain that confers several significant benefits.[1][6] The PEG linker enhances the aqueous solubility of the entire conjugate, which is particularly advantageous when working with hydrophobic drug payloads that are prone to aggregation.[1][7] This improved solubility can lead to better formulation characteristics and bioavailability.[6] Furthermore, the PEG spacer provides flexibility and acts as a physical bridge, minimizing steric hindrance between the conjugated molecules and helping to preserve their biological activity.[8][9] The defined length of the PEG4 chain allows for precise spatial control between the linked entities.[9][10]

-

1.3. The Acid Terminus: A Gateway for Secondary Conjugation and Surface Immobilization The terminal carboxylic acid (-COOH) group provides a second, orthogonal reactive handle.[11] This group does not react directly with biomolecules but can be activated, most commonly using carbodiimide chemistry with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[12][13][14] The resulting NHS ester is a stable intermediate that readily reacts with primary amines (e.g., on lysine residues of a protein or on an amine-functionalized surface) to form a stable amide bond.[15][16] This dual-reactivity is the essence of a heterobifunctional linker, allowing for the sequential and controlled assembly of complex molecular constructs.[8]

-

2.3. Experimental Protocol: Conjugation of a Payload to a Thiol-Containing Antibody This protocol provides a general framework. Optimization is crucial for each specific antibody and payload.

Materials:

-

Amine-containing protein (Protein-NH2) and sulfhydryl-containing protein (Protein-SH). [17] * Mal-(PEG)n-NHS Ester crosslinker. [17] * Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4. Avoid buffers with primary amines like Tris. [12][17] * Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution.

-

Quenching Solution: N-acetylcysteine or free cysteine.

-

Purification System: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).

Procedure:

-

Antibody Preparation : Ensure the antibody is in an amine-free buffer like PBS. If necessary, perform a buffer exchange. [17] 2. Antibody Reduction : Add a 5- to 10-fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours to reduce interchain disulfide bonds.

-

Linker-Payload Preparation : Dissolve the this compound-Payload conjugate in an appropriate solvent like DMSO.

-

Conjugation Reaction : Add a 5- to 20-fold molar excess of the Mal-PEG4-Payload to the reduced antibody solution. [15]Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. [14][17] 5. Quenching : Add a 10-fold molar excess of N-acetylcysteine relative to the linker to quench any unreacted maleimide groups. Incubate for 20 minutes.

-

Purification : Purify the ADC from unreacted linker-payload and antibody fragments using SEC or HIC.

-

Characterization : Analyze the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques like UV-Vis spectroscopy, HIC-HPLC, and SEC.

-

-

2.4. Data Presentation: Key Parameters for ADC Synthesis

| Parameter | Recommended Condition | Rationale & Reference |

| Reaction pH | 6.5 - 7.5 | Optimal for specific thiol-maleimide reaction; minimizes side reactions with amines and hydrolysis of the maleimide group. [][4][18] |

| Linker Molar Excess | 5 to 50-fold over protein | Drives the reaction to completion, but must be optimized to avoid aggregation; more dilute solutions require higher excess. [14][17] |

| Reaction Time | 1-2 hours at RT or overnight at 4°C | Sufficient time for conjugation; lower temperature can reduce protein aggregation. [14][17] |

| Quenching Agent | Cysteine or N-acetylcysteine | Caps unreacted maleimides to prevent off-target reactions. [17] |

Core Application II: Surface Modification and Nanoparticle Functionalization

This compound is also extensively used to functionalize surfaces and nanoparticles for applications in biosensors, diagnostics, and targeted drug delivery. [19][20][21]The PEG linker's ability to create a hydrophilic, non-fouling surface reduces non-specific protein adsorption, a critical feature for materials used in biological environments. [9][22]

-

3.1. Leveraging this compound for Creating Functionalized Surfaces The heterobifunctional nature of the linker allows for a two-step immobilization strategy. First, the carboxylic acid group is used to attach the linker to a surface functionalized with primary amines. [19]This creates a surface decorated with reactive maleimide groups, ready for the specific capture of thiol-containing molecules like cysteine-tagged peptides or proteins. [21][23]

-

3.2. Experimental Protocol: Immobilization of a Cysteine-Containing Peptide onto an Amine-Functionalized Surface

Materials:

-

Amine-functionalized surface (e.g., glass slide, nanoparticle).

-

This compound.

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0. [12][14] * Coupling Buffer: PBS, pH 7.2-7.5. [12] * EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

NHS (N-hydroxysuccinimide).

-

Cysteine-containing peptide.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or hydroxylamine. [12][14] * Anhydrous DMSO or DMF.

Procedure:

-

Linker Activation : Dissolve this compound in anhydrous DMSO to prepare a stock solution. In a separate tube, add the desired amount of linker to the Activation Buffer. Add a 5- to 10-fold molar excess of freshly prepared EDC and NHS. [19]Incubate for 15-30 minutes at room temperature to form the active NHS ester. [12][19] 2. Surface Coupling : Add the activated linker solution to the amine-functionalized surface suspended in Coupling Buffer. Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation. [12] 3. Washing : Wash the surface thoroughly with Coupling Buffer to remove excess linker and byproducts.

-

Peptide Immobilization : Dissolve the cysteine-containing peptide in Coupling Buffer (pH 6.5-7.5). Add the peptide solution to the maleimide-activated surface. Incubate for 1-2 hours at room temperature.

-

Blocking and Final Wash : Block any remaining reactive maleimide groups by incubating with a solution of β-mercaptoethanol or cysteine for 30 minutes. Wash the surface extensively to remove non-covalently bound peptide.

-

Troubleshooting and Technical Considerations

-

Hydrolysis of Maleimide Group : The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, which renders it inactive. [][18]Always prepare maleimide-containing solutions fresh and perform conjugations within the recommended pH range of 6.5-7.5. [4]* Non-specific Binding : While highly selective, at pH > 7.5 maleimides can show some reactivity towards primary amines (e.g., lysine). [5]Adhering to the optimal pH range is critical for ensuring chemoselectivity.

-

Instability of Thioether Bond : The thioether bond formed can undergo a retro-Michael reaction, especially in the presence of other thiols. As mentioned, post-conjugation hydrolysis of the succinimide ring can significantly increase the stability of the linkage. [5][24]* Storage and Handling : this compound should be stored desiccated at -20°C. [12]Solutions in anhydrous solvents like DMSO or DMF should be used promptly and protected from moisture to prevent hydrolysis of both the maleimide and the (if activated) NHS ester.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that provides researchers with a robust methodology for the precise construction of complex bioconjugates. Its well-defined structure, combining orthogonal reactivity with the beneficial properties of a PEG spacer, has established it as a critical component in the development of targeted therapeutics, advanced diagnostics, and functional biomaterials. A thorough understanding of its chemistry and reaction conditions, as outlined in this guide, is essential for leveraging its full potential to drive innovation in drug development and life sciences research.

References

- Benchchem. (n.d.). Application Notes: The Role of PEG4 Spacers in Advanced Drug Development.

- BroadPharm. (2022, January 18). Protocol for PEG Acid Reagents.

- ACS Publications. (n.d.). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. Bioconjugate Chemistry.

- Lyon, R., Setter, J., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology.

- PubMed Central. (n.d.). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates.

- Benchchem. (n.d.). An In-depth Technical Guide to Azide-Amine-Carboxylic Acid PEG Linkers for Advanced Bioconjugation.

- PurePEG. (2025, October 16). The Use of PEG Linkers in Controlled Drug Release | Mechanism & Benefits.

- Benchchem. (n.d.). Side reactions of maleimide linkers in bioconjugation.

- BOC Sciences. (n.d.). Maleimide Linkers in Antibody-Drug Conjugates.

- Creative PEGWorks. (n.d.). PEGylation Chemistry.

- Benchchem. (n.d.). An In-depth Technical Guide to Heterobifunctional PEG Linkers.

- Taylor & Francis Online. (n.d.). PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 14). The Role of PEG Linkers in Modern Drug Delivery Systems.

- BroadPharm. (n.d.). This compound, 518044-41-2.

- Crimson Publishers. (2022, April 19). The Usage of PEG in Drug Delivery Systems- A Mini Review.

- Benchchem. (n.d.). Application Notes and Protocols for Surface Modification of Nanoparticles using Acid-PEG4-S-PEG4-Acid.

- Books. (2021, December 22). Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs.

- MedchemExpress.com. (n.d.). Antibody-drug Conjugate/ADC Related.

- BroadPharm. (2022, January 18). Protocol for Amino PEG.

- Biopharma PEG. (2019, November 7). PEGylation Reagents Selection Guide.

- Benchchem. (n.d.). Technical Support Center: Optimizing Acid-PEG4-S-PEG4-Acid to Protein Conjugation.

- Benchchem. (n.d.). A Head-to-Head Comparison of Tos-PEG4-Acid and Maleimide Linkers for Bioconjugation.

- ResearchGate. (2020, July 29). Protocol for maleimide-PEG coupling to a protein containing a single cysteine residue?.

- Conju-Probe. (n.d.). This compound.

- ChemPep. (n.d.). Overview of PEG Linkers.

- Precise PEG. (n.d.). Introduction to Polyethylene Glycol Maleimide (PEG-MAL).

- Benchchem. (n.d.). Application Notes & Protocols for Protein Conjugation using Dicarboxylic Acid PEG Linkers.

- BroadPharm. (n.d.). Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent.

- Benchchem. (n.d.). An In-Depth Technical Guide to the ADC Linker: Mal-Amide-PEG4-Val-Cit-PAB-PNP.

- BOC Sciences. (n.d.). Current ADC Linker Chemistry: PEG, Maleimide, Peptide, SMCC, and More.

- Precise PEG. (n.d.). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices.

- Thermo Fisher Scientific. (n.d.). Instructions for the use of Mal-(PEG)n-NHS Ester.

- AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation.

- BroadPharm. (2020, December 11). What are PEG Linkers?.

- Benchchem. (n.d.). Creating Site-Specific Antibody Conjugates with Mal-PEG4-bis-PEG3-methyltetrazine: Application Notes and Protocols.

- PurePEG. (2025, September 8). Thiol-Reactive PEG45: Maleimide Linkers for Conjugation.

- Vector Labs. (2025, September 1). Maleimide Crosslinker Selection Guide.

- Biopharma PEG. (n.d.). ADC Linkers.

- Biopharma PEG. (n.d.). Applications of PEG Linkers.

- Benchchem. (n.d.). Application Notes and Protocols for Attaching Mal-PEG6-Acid to Nanoparticles for Drug Delivery.

- Benchchem. (n.d.). Functionalizing Nanoparticles with Mal-amido-PEG7-acid: Application Notes and Protocols.

- Benchchem. (n.d.). Optimizing Bioconjugation: Application Notes and Protocols for Mal-amido-PEG4-TFP Ester Reactions.

- Wilhelm Lab. (2020, February 10). Exploring Maleimide-Based Nanoparticle Surface Engineering to Control Cellular Interactions.

- Laysan Bio. (n.d.). 4 Arm PEG-MAL.

Sources

- 1. benchchem.com [benchchem.com]

- 3. precisepeg.com [precisepeg.com]

- 4. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 7. purepeg.com [purepeg.com]

- 8. benchchem.com [benchchem.com]

- 9. chempep.com [chempep.com]

- 10. precisepeg.com [precisepeg.com]

- 11. This compound, 518044-41-2 | BroadPharm [broadpharm.com]

- 12. broadpharm.com [broadpharm.com]

- 13. creativepegworks.com [creativepegworks.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. crimsonpublishers.com [crimsonpublishers.com]

- 23. wilhelm-lab.com [wilhelm-lab.com]

- 24. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Mal-PEG4-Acid: Structure, Properties, and Applications in Bioconjugation

This guide provides a comprehensive technical overview of Maleimide-PEG4-Acid (Mal-PEG4-Acid), a heterobifunctional crosslinker pivotal in the fields of bioconjugation, drug delivery, and proteomics. We will delve into its molecular architecture, physicochemical properties, and the nuanced chemistry of its reactive moieties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent for the precise engineering of complex biomolecular conjugates.

Introduction: The Strategic Advantage of a Heterobifunctional Linker

In the realm of bioconjugation, the ability to selectively link different molecular entities with control over stoichiometry and site of attachment is paramount. This compound emerges as a powerful tool in this context, offering two distinct reactive functionalities at opposite ends of a hydrophilic polyethylene glycol (PEG) spacer. This strategic design allows for the sequential and controlled conjugation of two different molecules.

The maleimide group exhibits high reactivity towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides.[1] This reaction is highly chemoselective within a specific pH range, enabling site-specific modification.[2] Conversely, the terminal carboxylic acid provides a handle for conjugation to primary amines, such as those on lysine residues or N-terminal amines of proteins, through the formation of a stable amide bond.[3] This dual reactivity, coupled with the benefits of the PEG spacer, makes this compound an indispensable reagent in the construction of sophisticated bioconjugates like antibody-drug conjugates (ADCs) and PEGylated proteins.[4][5]

Molecular Structure and Key Functional Groups

This compound, with the chemical formula C15H23NO8 and a molecular weight of approximately 345.35 g/mol , is characterized by three key components: a maleimide group, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid.[6][7]

-

Maleimide Group: This five-membered heterocyclic imide contains a reactive carbon-carbon double bond that is highly susceptible to nucleophilic attack by thiols.[1]

-

PEG4 Spacer: The tetraethylene glycol linker is a hydrophilic chain that imparts increased water solubility to the crosslinker and the resulting conjugate.[3][8] This property is crucial for mitigating aggregation, particularly when working with hydrophobic molecules.[9] The PEG spacer also provides flexibility and extends the distance between the conjugated molecules, which can be critical for maintaining their biological activity.[10]

-

Carboxylic Acid: The terminal carboxyl group (-COOH) serves as the second reactive site. It can be activated to form a reactive ester, which then readily reacts with primary amines to form a stable amide linkage.[3][11]

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C15H23NO8 | [6][7][12] |

| Molecular Weight | 345.35 g/mol | [6][7][12] |

| Appearance | Solid Powder or Colorless to light yellow liquid/mixture | [6][13] |

| Purity | Typically ≥95% or ≥98% | [3][6][8][11] |

| Solubility | Soluble in DMSO, DCM, Water | [3][6][14] |

| Storage | Recommended at -20°C, protected from light | [3][6][8][10][13] |

Chemical Reactivity and Bioconjugation

The utility of this compound is rooted in the distinct reactivity of its two functional groups, allowing for a two-step conjugation strategy.

Maleimide-Thiol Conjugation: A Highly Selective Reaction

The reaction of the maleimide group with a sulfhydryl group proceeds via a Michael addition mechanism, forming a stable thioether bond.[1][15] This reaction is highly chemoselective for thiols, particularly within a pH range of 6.5 to 7.5.[2][16]

Causality Behind Experimental Choices:

-

pH Control is Critical: Maintaining the pH between 6.5 and 7.5 is crucial for several reasons.[17] In this range, the thiol group is sufficiently deprotonated to act as an effective nucleophile, while minimizing side reactions.[18] At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines.[1][2]

-

Avoiding Alkaline Conditions: Above pH 7.5, the maleimide ring becomes susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid.[1][16] Additionally, at higher pH, the maleimide group can react with primary amines, such as the side chain of lysine, leading to a loss of selectivity.[2][16]

-

Exclusion of Thiols from Buffers: Thiol-containing reducing agents like dithiothreitol (DTT) and β-mercaptoethanol (BME) must be removed from the protein or peptide solution prior to conjugation, as they will compete for reaction with the maleimide.[16] Tris(2-carboxyethyl)phosphine (TCEP) is a suitable alternative for disulfide reduction as it does not contain a thiol group.[16]

Caption: Mechanism of Maleimide-Thiol Conjugation.

Carboxylic Acid-Amine Conjugation: Forming a Stable Amide Bond

The terminal carboxylic acid of this compound can be reacted with primary amines to form a stable amide bond. This reaction typically requires activation of the carboxyl group using carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or a similar activating agent.[3][8] This two-step process first forms a reactive O-acylisourea intermediate (with EDC) which is then either directly attacked by an amine or converted to a more stable NHS ester that subsequently reacts with the amine.

Applications in Bioconjugation and Drug Development

The unique properties of this compound make it a valuable tool in a variety of applications:

-

Antibody-Drug Conjugates (ADCs): this compound is widely used as a linker in the development of ADCs.[17] The maleimide group can be used to attach the linker to cysteine residues on a monoclonal antibody, while the carboxylic acid can be used to conjugate a potent cytotoxic drug.[9] The hydrophilic PEG spacer can improve the solubility and pharmacokinetic properties of the resulting ADC.[4]

-

PEGylation: The process of attaching PEG chains to proteins or peptides, known as PEGylation, can enhance their therapeutic properties by increasing their hydrodynamic size, which can lead to a longer circulation half-life, improved solubility, and reduced immunogenicity.[19] this compound can be used to achieve site-specific PEGylation through cysteine residues.

-

PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), this compound can serve as a linker to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase.[6][13]

-

Surface Functionalization: The dual reactivity of this compound allows for the functionalization of surfaces, nanoparticles, and beads with biomolecules for applications in biosensing and diagnostics.[17]

Experimental Protocol: A Self-Validating System for Bioconjugation

The following is a generalized protocol for the conjugation of a thiol-containing protein to an amine-containing molecule using this compound. This protocol is designed as a self-validating system, with built-in steps for purification and characterization.

Step 1: Preparation of Reagents and Buffers

-

Conjugation Buffer: Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a suitable starting point. Ensure the buffer is free of primary amines (like Tris) and thiols.

-

Protein Solution: Prepare the thiol-containing protein in the conjugation buffer. If necessary, reduce disulfide bonds using TCEP and remove excess TCEP by dialysis or with a desalting column.

-

This compound Solution: Immediately before use, dissolve this compound in a compatible organic solvent like DMSO and then dilute into the conjugation buffer.[17]

-

Amine-Containing Molecule: Prepare the amine-containing molecule in an appropriate buffer for the subsequent EDC/NHS reaction.

Step 2: Conjugation of this compound to the Thiol-Containing Protein

-

Add a 5-20 fold molar excess of the this compound solution to the protein solution.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

-

Remove the excess, unreacted this compound by dialysis or using a desalting column.

Step 3: Activation of the Carboxylic Acid and Conjugation to the Amine-Containing Molecule

-

To the purified protein-Mal-PEG4-Acid conjugate, add EDC and NHS to activate the terminal carboxylic acid.

-

Allow the activation reaction to proceed for 15-30 minutes at room temperature.

-

Add the amine-containing molecule to the reaction mixture.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

Quench the reaction by adding a small molecule with a primary amine, such as Tris or hydroxylamine.

Step 4: Purification and Characterization of the Final Conjugate

-

Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove unreacted molecules and byproducts.

-

Characterize the conjugate to confirm successful conjugation and determine the degree of labeling. Techniques such as SDS-PAGE, mass spectrometry (MS), and UV-Vis spectroscopy can be employed.

Sources

- 1. benchchem.com [benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. This compound, 518044-41-2 | BroadPharm [broadpharm.com]

- 4. books.rsc.org [books.rsc.org]

- 5. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 6. xcessbio.com [xcessbio.com]

- 7. This compound | C15H23NO8 | CID 21881063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - CD Bioparticles [cd-bioparticles.net]

- 9. benchchem.com [benchchem.com]

- 10. Maleimide-PEG4-NHS [nanocs.net]

- 11. Mal-PEG4-COOH, this compound, 518044-41-2 - Biopharma PEG [biochempeg.com]

- 12. scbt.com [scbt.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Mal-amido-PEG4-acid, 1263045-16-4 | BroadPharm [broadpharm.com]

- 15. bachem.com [bachem.com]

- 16. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Mechanism of Action of Mal-PEG4-Acid in Bioconjugation

Abstract

The field of bioconjugation has been revolutionized by the development of heterobifunctional crosslinkers, enabling the precise and stable linkage of diverse molecular entities. Among these, Mal-PEG4-Acid has emerged as a cornerstone reagent for researchers in drug development, diagnostics, and fundamental biological sciences. This technical guide provides a comprehensive exploration of the mechanism of action of this compound, delving into the nuanced chemistry of its constituent functional groups: the maleimide, the polyethylene glycol (PEG) spacer, and the terminal carboxylic acid. We will dissect the critical parameters governing the maleimide-thiol reaction, elucidate the role of the PEG4 linker in enhancing solubility and bioavailability, and detail the subsequent activation and conjugation of the carboxylic acid terminus. This guide is intended to serve as an authoritative resource for scientists seeking to harness the full potential of this compound in their bioconjugation strategies, providing not only procedural details but also the underlying chemical principles that ensure success.

Introduction: The Architectural Versatility of this compound

This compound is a heterobifunctional crosslinker meticulously designed for two-stage bioconjugation strategies. Its molecular architecture consists of three key components, each imparting a specific functionality:

-

Maleimide Group: This moiety provides a highly selective reactive handle for covalent modification of sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides.

-

PEG4 Spacer: A tetra-ethylene glycol linker confers significant advantages, most notably increased hydrophilicity to the crosslinker and the resulting conjugate. This often mitigates issues of aggregation and precipitation that can plague bioconjugates.[1]

-

Terminal Carboxylic Acid: The carboxyl group (-COOH) serves as a second, orthogonal reactive site. Following the initial thiol conjugation, this acid can be activated to react with primary amines, enabling the attachment of a second biomolecule or payload.[1][2]

This trifecta of functionalities makes this compound an exceptionally versatile tool for creating complex biomolecular architectures, such as antibody-drug conjugates (ADCs), PEGylated proteins, and targeted imaging agents.[3][4]

The Core Mechanism: Maleimide-Thiol Conjugation

The primary and most utilized reaction of this compound is the covalent modification of sulfhydryl groups via its maleimide moiety. This reaction proceeds through a Michael addition mechanism, where the nucleophilic thiol group attacks one of the electron-deficient carbon atoms of the carbon-carbon double bond within the maleimide ring.[5] This results in the formation of a stable, covalent thioether bond.[5]

Critical Reaction Parameters

The success and specificity of the maleimide-thiol conjugation are critically dependent on several experimental parameters. Meticulous control of these factors is essential to maximize the yield of the desired conjugate and minimize the occurrence of side reactions.

-

pH: The pH of the reaction buffer is arguably the most critical factor.[5] The optimal pH range for this conjugation is between 6.5 and 7.5.[5][6][7] Within this window, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.[5][6]

-

Below pH 6.5: The reaction rate slows significantly because the thiol group is less likely to be in its reactive thiolate anion form.[5][8]

-

Above pH 7.5: The rate of maleimide hydrolysis increases substantially, and the maleimide begins to lose its selectivity, reacting with primary amines like lysine residues.[6][7][8]

-

-

Stoichiometry: A molar excess of the this compound reagent is typically used to ensure complete conjugation of all available thiol groups. However, an excessive amount can lead to non-specific labeling if other nucleophilic groups are present and the pH is not optimally controlled. The optimal molar ratio should be determined empirically for each specific application.[5][9]

-

Temperature and Time: The maleimide-thiol reaction is generally rapid and can often be completed at room temperature within a few hours.[5][9] Reaction times can be adjusted based on the specific reactants and desired level of conjugation.

Stability of the Thioether Linkage

While the thioether bond formed is generally stable, it is important to be aware of potential instabilities. The resulting succinimide ring can undergo hydrolysis, particularly at higher pH values.[6][10] Furthermore, the maleimide-thiol adduct can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione in vivo.[11][12][13][14] Strategies to mitigate this include ensuring complete reaction and, in some advanced applications, designing maleimide derivatives that promote a stabilizing ring-opening hydrolysis after conjugation.[11]

The Role of the PEG4 Spacer

The tetra-ethylene glycol (PEG4) linker is not merely a spacer; it plays a crucial role in the overall properties of the bioconjugate. The hydrophilic nature of the PEG chain significantly enhances the water solubility of both the crosslinker and the final conjugate.[1] This is particularly advantageous when working with hydrophobic drugs or proteins that are prone to aggregation. The flexibility and length of the PEG4 chain can also help to reduce steric hindrance between the conjugated molecules, potentially preserving their biological activity.

Secondary Conjugation: Activation of the Terminal Carboxylic Acid

Once the maleimide group has been successfully conjugated to a thiol-containing molecule, the terminal carboxylic acid of this compound provides a handle for a second, orthogonal conjugation step. This is most commonly achieved by activating the carboxyl group to react with primary amines, such as those found on lysine residues or the N-terminus of proteins.

EDC/NHS Chemistry: The Gold Standard for Amine Coupling

The most prevalent method for activating carboxylic acids for amidation is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[15][16]

The mechanism proceeds in two steps:

-

Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[15]

-

Stabilization and Coupling: This intermediate can directly react with a primary amine, but it is also prone to hydrolysis. The addition of NHS or Sulfo-NHS traps the O-acylisourea to form a more stable NHS ester.[15][17] This amine-reactive ester can then efficiently react with a primary amine to form a stable amide bond, releasing NHS as a byproduct.[17][18]

Experimental Protocols

Protocol 1: Maleimide-Thiol Conjugation

This protocol describes the conjugation of this compound to a protein containing a free cysteine residue.

Materials:

-

Thiol-containing protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2)

-

This compound

-

Anhydrous DMSO or DMF

-

Reducing agent (e.g., TCEP) if disulfide bonds are present

-

Desalting columns

Procedure:

-

Protein Preparation: If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column equilibrated with a degassed, nitrogen-purged conjugation buffer (e.g., PBS, pH 7.2).

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should ideally be kept below 10% to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against a suitable buffer.

Protocol 2: EDC/NHS Activation and Amine Coupling

This protocol outlines the conjugation of the carboxyl-terminated PEG-protein conjugate (from Protocol 1) to an amine-containing molecule.

Materials:

-

Carboxyl-terminated PEG-protein conjugate

-

Amine-containing molecule

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation buffer (e.g., MES buffer, pH 4.5-6.0)

-

Coupling buffer (e.g., PBS, pH 7.2-7.5)

-

Desalting columns

Procedure:

-

Buffer Exchange: Exchange the carboxyl-terminated PEG-protein conjugate into the activation buffer using a desalting column.

-

Activation: Prepare fresh solutions of EDC and Sulfo-NHS in the activation buffer. Add a 10-50 fold molar excess of both EDC and Sulfo-NHS to the protein solution.

-

Incubation: Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

-

Coupling: Immediately add the activated PEG-protein conjugate to the amine-containing molecule in the coupling buffer. A 1.5 to 5-fold molar excess of the activated PEG-protein over the amine-containing molecule is a typical starting point.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.

-

Purification: Purify the final conjugate to remove excess reagents and byproducts using an appropriate method such as size exclusion chromatography.

Visualization of Mechanisms

Maleimide-Thiol Conjugation Workflow

Caption: Workflow of the maleimide-thiol conjugation reaction.

Two-Step Bioconjugation Strategy

Caption: A two-step bioconjugation strategy using this compound.

Quantitative Data Summary

| Parameter | Maleimide-Thiol Reaction | EDC/NHS Amidation |

| Optimal pH Range | 6.5 - 7.5[5][6][7] | Activation: 4.5-6.0, Coupling: 7.2-7.5[19] |

| Typical Molar Excess | 10-20 fold (linker over thiol)[20] | 10-50 fold (EDC/NHS over carboxyl)[19] |

| Reaction Time | 1-2 hours at RT[9] | Activation: 15-30 min, Coupling: 2h at RT[19] |

| Reaction Temperature | 4°C to Room Temperature | 4°C to Room Temperature |

Conclusion

This compound stands as a powerful and versatile reagent in the bioconjugation toolkit. Its well-defined, orthogonal reactive groups, coupled with the beneficial properties of the PEG spacer, allow for the rational design and synthesis of complex and functional bioconjugates. A thorough understanding of the underlying chemical mechanisms, particularly the critical influence of pH on reactivity and stability, is paramount to achieving reproducible and high-yielding conjugations. By adhering to the principles and protocols outlined in this guide, researchers can confidently employ this compound to advance their work in therapeutics, diagnostics, and beyond.

References

-

Fontana, C. A., et al. (2015). Long-term stabilization of maleimide-thiol conjugates. PubMed. [Link]

-

Huang, W., et al. (2019). Maleimide–thiol adducts stabilized through stretching. Semantic Scholar. [Link]

- Bavendamme, R., & van der Wieden, B. (2016). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting.

-

Huang, W., et al. (2019). Maleimide–thiol adducts stabilized through stretching. PubMed. [Link]

-

Rainey, M. A., & Ranganathan, D. (2011). Catalysis of imido-group hydrolysis in a maleimide conjugate. PMC. [Link]

-

Baldwin, A. D., & Kiick, K. L. (2011). Tunable Degradation of Maleimide–Thiol Adducts in Reducing Environments. Bioconjugate Chemistry. [Link]

-

ResearchGate. (2017). How to conduct EDC-NHS amidation? [Link]

-

Jiang, X., et al. (2011). Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. Langmuir. [Link]

-

Bangs Laboratories. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]

-

Dadparvar, M., et al. (2018). Insights into maleimide-thiol conjugation chemistry. DSpace. [Link]

-

AxisPharm. (n.d.). Mal-PEG-acid. [Link]

-

Xiao, S., et al. (2015). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances. [Link]

-

ResearchGate. (2020). Protocol for maleimide-PEG coupling to a protein containing a single cysteine residue? [Link]

Sources

- 1. This compound, 518044-41-2 | BroadPharm [broadpharm.com]

- 2. This compound - CD Bioparticles [cd-bioparticles.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mal-PEG-acid | Acid-PEG-Mal | AxisPharm [axispharm.com]

- 5. benchchem.com [benchchem.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AR [thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. dspace.library.uu.nl [dspace.library.uu.nl]

- 10. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. Maleimide-thiol adducts stabilized through stretching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 16. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Strategic Role of the PEG4 Spacer in Mal-PEG4-Acid Linkers for Advanced Bioconjugation

Introduction: Beyond the Bridge

In the landscape of sophisticated drug development, particularly in the realm of Antibody-Drug Conjugates (ADCs) and PROTACs, the linker is no longer a mere bridge between a targeting moiety and a payload. It is a critical modulator of efficacy, safety, and developability. The Mal-PEG4-Acid linker is a premier example of a heterobifunctional linker designed with precision, where each component serves a distinct and vital purpose. This guide provides an in-depth exploration of this linker, with a specific focus on the often-underestimated yet pivotal role of the tetraethylene glycol (PEG4) spacer. We will dissect its molecular contributions, from enhancing solubility and optimizing spatial orientation to improving pharmacokinetic profiles, thereby providing researchers with the foundational knowledge to leverage this tool effectively.

I. Anatomy of the this compound Linker: A Trifecta of Functionality

To appreciate the linker's utility, we must first understand its constituent parts: the Maleimide group, the PEG4 spacer, and the terminal Carboxylic Acid. Each component provides a handle for a specific chemical transformation, allowing for a controlled, sequential conjugation strategy.

-

The Maleimide Group: This moiety is the designated reactive site for thiol groups, such as the sulfhydryl side chain of cysteine residues found in proteins and antibodies. The reaction, a Michael addition, is highly specific and efficient under mild pH conditions (typically 6.5-7.5), forming a stable thioether bond. This specificity is paramount for achieving site-specific conjugation, which is crucial for producing homogeneous ADC populations with a consistent drug-to-antibody ratio (DAR).

-

The Carboxylic Acid Group: Located at the opposite end, the terminal carboxyl group provides a versatile handle for conjugation to amine-containing molecules. This is most commonly achieved through amide bond formation. The carboxylic acid is not reactive on its own and requires activation, typically via conversion to an N-hydroxysuccinimide (NHS) ester or through the use of carbodiimide chemistry (e.g., EDC with Sulfo-NHS). This two-step approach allows for a controlled and efficient reaction with the primary amines of a payload molecule.

-

The PEG4 Spacer: Nestled between these two reactive ends is the polyethylene glycol spacer. The "4" denotes four repeating units of ethylene glycol. While it may seem like a simple, flexible chain, this component is a key determinant of the final conjugate's overall performance.

II. The Pivotal Role of the PEG4 Spacer: More Than Just a Spacer

The PEG4 moiety is an engineering marvel that addresses several fundamental challenges in bioconjugate development. Its influence extends from basic physicochemical properties to complex in-vivo behavior.

A. Enhancing Solubility and Preventing Aggregation

A primary challenge in ADC development is the conjugation of hydrophobic payloads to a large antibody. This process can induce aggregation, leading to a loss of efficacy, increased immunogenicity, and poor manufacturing yields. The PEG4 spacer is inherently hydrophilic, acting as a solubilizing agent that helps to shield the hydrophobic drug from the aqueous environment. This property is critical for maintaining the stability and solubility of the final conjugate, ensuring it remains viable for therapeutic use.

B. Providing Flexibility and Optimizing Spatial Dynamics

The PEG4 spacer is a flexible chain that provides optimal spatial separation between the antibody and the payload. This separation is not trivial; it ensures that:

-

The payload has sufficient room to interact with its target (e.g., DNA or a specific cellular protein) without being sterically hindered by the bulk of the antibody.

-

The antibody's antigen-binding region (Fab) remains unobstructed, allowing it to bind to its target receptor with high affinity.

The diagram below illustrates the sequential conjugation workflow and the final structure, highlighting the spatial separation provided by the PEG4 spacer.

Caption: Workflow for ADC synthesis using a this compound linker.

C. Modulating Pharmacokinetics and In-Vivo Behavior

The inclusion of a PEG spacer, a process known as PEGylation, is a well-established strategy for improving the pharmacokinetic (PK) properties of therapeutic molecules. While a short PEG4 chain does not confer the same degree of half-life extension as larger PEG polymers, it still contributes to:

-

Reduced Proteolytic Degradation: The hydrophilic PEG chain can partially shield the antibody from proteolytic enzymes, increasing its stability in circulation.

-

Decreased Immunogenicity: PEGylation can mask potential epitopes on the drug or linker, reducing the risk of an immune response against the conjugate.

The choice of PEG length is a critical optimization parameter. While longer PEG chains can further enhance solubility and half-life, they can also lead to decreased binding affinity or reduced payload potency. The PEG4 length often represents an empirical sweet spot, balancing these competing factors.

Physicochemical Properties of PEG Spacers

The table below summarizes key properties of common PEG spacers, illustrating why PEG4 is often selected as a balance between length, solubility, and molecular weight.

| Linker Component | Molecular Weight ( g/mol ) | Spacer Length (Å) | Key Attribute |

| PEG2 | 88.1 | ~7.6 | Short, minimal spacing |

| PEG4 | 176.2 | ~14.7 | Balanced solubility, flexibility, and length |

| PEG8 | 352.4 | ~28.9 | Increased solubility, higher hydrodynamic radius |

| PEG12 | 528.6 | ~43.1 | Significant PK modification, potential for reduced activity |

III. Experimental Protocol: Two-Step Conjugation Using this compound

This protocol outlines a self-validating, two-step process for conjugating a thiol-containing antibody to an amine-containing small molecule drug.

Step 1: Conjugation of this compound to the Antibody

-

Antibody Preparation: If necessary, partially reduce the antibody (e.g., using TCEP) to expose free cysteine sulfhydryl groups. Immediately purify the reduced antibody using a desalting column equilibrated with a nitrogen-purged buffer (e.g., PBS, pH 7.2).

-

Reaction Setup: Immediately add a 5- to 20-fold molar excess of this compound (dissolved in a water-miscible solvent like DMSO) to the reduced antibody solution.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The choice of temperature is a trade-off between reaction speed and the long-term stability of the antibody.

-

Purification (Critical): Remove excess, unreacted linker using a desalting column or tangential flow filtration (TFF). This step is essential to prevent the unreacted linker from interfering with the subsequent reaction. The buffer should be exchanged to one suitable for the amidation reaction (e.g., MES buffer, pH 6.0).

-

Validation: Confirm successful conjugation using techniques like HIC-HPLC (to determine DAR) or mass spectrometry (to confirm mass shift).

Step 2: Conjugation of the Payload to the Antibody-Linker Intermediate

-

Activation of Carboxylic Acid: To the purified Antibody-Linker intermediate, add a 10-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS. Incubate for 15-30 minutes at room temperature to activate the terminal carboxylic acid, forming a semi-stable NHS ester.

-

Payload Addition: Immediately add the amine-containing payload (dissolved in an appropriate solvent) to the activated antibody-linker solution.

-

Incubation: Allow the amidation reaction to proceed for 2 hours at room temperature.

-

Final Purification: Purify the final ADC conjugate to remove unreacted payload and reaction byproducts using methods like SEC or TFF.

-

Final Characterization: Characterize the final ADC for DAR, aggregation (by SEC), purity (by SDS-PAGE), and potency (via a cell-based assay).

The logical relationship between the components in the final conjugate is visualized below.

An In-Depth Technical Guide to the Stability and Storage of Mal-PEG4-Acid

For researchers, scientists, and drug development professionals, the integrity of reagents is paramount. Mal-PEG4-Acid, a heterobifunctional crosslinker, is a cornerstone in the synthesis of advanced bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. Its utility stems from the precise reactivity of its terminal maleimide and carboxylic acid groups, bridged by a hydrophilic polyethylene glycol (PEG) spacer.[1][2] However, the chemical lability of the maleimide group necessitates a thorough understanding of its stability profile to ensure reproducible and successful conjugation outcomes. This guide provides a comprehensive overview of the factors governing this compound stability and offers field-proven recommendations for its optimal storage and handling.

The Chemical Personality of this compound: A Tale of Two Ends

This compound possesses two key functional domains whose stability must be considered independently: the maleimide group and the PEG-acid chain.

-

The Maleimide Group: This moiety is the more sensitive of the two. It is an electrophile that exhibits high selectivity for thiol (sulfhydryl) groups, typically from cysteine residues in proteins, forming a stable thioether bond.[3][] This reaction is most efficient within a pH range of 6.5 to 7.5.[5][6] Outside this range, its stability and reactivity are compromised.

-

The PEG-Acid Chain: The tetraethylene glycol (PEG4) linker enhances the aqueous solubility of the molecule and its conjugates.[2][7] The terminal carboxylic acid provides a second site for conjugation, typically with primary amines, via activation with reagents like EDC or HATU.[1][6] Generally, the PEG chain and the carboxylic acid are highly stable under typical laboratory conditions. However, prolonged exposure to strong oxidizing conditions, high temperatures, and UV light can lead to the degradation of the PEG chain itself, characterized by chain scission and the formation of aldehydes and carboxylates.[8]

The primary stability concern for this compound is the hydrolysis of the maleimide ring. This reaction is highly dependent on pH and temperature.

The Critical Factor: Maleimide Hydrolysis

The maleimide ring is susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid derivative. This process renders the crosslinker incapable of reacting with thiols, leading to failed conjugations. The rate of this hydrolysis is heavily influenced by pH.

-

Acidic Conditions (pH < 6.5): The maleimide group is relatively stable.

-

Neutral Conditions (pH 6.5 - 7.5): This is the optimal range for the thiol-maleimide reaction. While hydrolysis does occur, the reaction with thiols is significantly faster, leading to high conjugation efficiency.[9]

-

Alkaline Conditions (pH > 7.5): The rate of hydrolysis increases dramatically.[10] The hydroxide ion acts as a nucleophile, attacking one of the carbonyl carbons of the maleimide ring.[11] This increased hydrolysis rate competes directly with the desired thiol reaction. Furthermore, at pH values above 7.5, the maleimide group can also exhibit off-target reactivity with primary amines, such as the side chain of lysine.[9][12]

Visualizing Maleimide Hydrolysis

The pathway of base-catalyzed hydrolysis is a critical concept for any scientist using this reagent.

Caption: Base-catalyzed hydrolysis of the maleimide ring.

Quantitative Impact of pH and Temperature on Stability

To ensure experimental success, it is crucial to understand the quantitative relationship between environmental conditions and reagent stability. The following table summarizes the expected stability of the maleimide group under various conditions.

| Temperature (°C) | pH | Approximate Half-life of Maleimide | Recommendation |

| 4°C | 7.0 | Several days | Suitable for overnight reactions with sensitive proteins.[13] |

| 25°C (RT) | 7.0 | Several hours | Standard condition for 1-2 hour conjugation reactions.[3][13] |

| 25°C (RT) | 8.0 | Tens of minutes | Avoid; significant hydrolysis competes with conjugation. |

| 37°C | 7.4 | ~16 hours (for some conjugated maleimides)[14] | Relevant for in-vivo stability studies post-conjugation. |

Note: Data is synthesized from kinetic studies of N-alkylmaleimides and should be considered an approximation.[10] The exact half-life can be influenced by the specific molecular context.

Storage and Handling: A Self-Validating Protocol

Proper storage is non-negotiable for maintaining the integrity of this compound. The following protocols are designed to maximize shelf-life and ensure performance.

Long-Term Storage (Solid Form)

For optimal long-term stability, this compound should be stored as a solid.

-

Atmosphere: Store under a dry, inert atmosphere (e.g., argon or nitrogen) to protect from moisture and oxidation.[12]

-

Container: Use a tightly sealed vial, preferably with a septum cap for repeated access.

Short-Term Storage (Stock Solutions)

Stock solutions are convenient but have a limited shelf-life due to the potential for hydrolysis.

-

Solvent: Prepare stock solutions in a high-quality, anhydrous, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[13][16] Using fresh, anhydrous solvent is critical as hygroscopic solvents like DMSO can absorb atmospheric moisture, which will degrade the reagent.[15]

-

Concentration: A typical stock solution concentration is 10 mM.[13][16]

-

Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and moisture introduction.[15] Store these aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[15][16]

Decision Workflow for Storage

Caption: Decision workflow for proper storage of this compound.

Experimental Protocols for Success

Adherence to validated protocols is key to leveraging the full potential of this compound.

Protocol 1: Preparation of a 10 mM Stock Solution

Objective: To prepare a stable, concentrated stock solution for use in conjugation reactions.

Materials:

-

This compound (e.g., 1 mg)

-

Anhydrous DMSO or DMF

-

Inert gas (Argon or Nitrogen)

-

Microcentrifuge tubes

Procedure:

-

Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[12]

-

Briefly centrifuge the vial to collect all the powder at the bottom.

-

Under an inert gas atmosphere, add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve a 10 mM concentration. (For 1 mg of this compound, MW 345.35 g/mol , add ~28.9 µL of solvent).

-

Vortex briefly to ensure the compound is fully dissolved.[13]

-

Immediately aliquot the solution into single-use, low-retention tubes.

-

Purge the headspace of each aliquot with inert gas before sealing.

-

Store at -20°C or -80°C, protected from light.[15]

Protocol 2: Validating the Reactivity of Stored this compound

Objective: To confirm the thiol-reactivity of a stored or aged batch of this compound using a model thiol compound like N-acetylcysteine and analysis via LC-MS.

Materials:

-

This compound stock solution (from Protocol 1)

-

N-acetylcysteine

-

Phosphate Buffered Saline (PBS), pH 7.2, degassed

-

LC-MS system

Procedure:

-

Prepare a 10 mM solution of N-acetylcysteine in degassed PBS, pH 7.2.

-

In a microcentrifuge tube, combine 10 µL of the 10 mM this compound stock with 10 µL of the 10 mM N-acetylcysteine solution.

-

Add 80 µL of degassed PBS, pH 7.2, for a final concentration of 1 mM for each reactant.

-

Incubate at room temperature for 30 minutes.

-

Analyze the reaction mixture by LC-MS.

-

Self-Validation: Look for a new peak corresponding to the expected mass of the conjugate (Mass of this compound + Mass of N-acetylcysteine). The expected mass is approximately 345.35 + 163.19 = 508.54 Da. A prominent peak at this mass confirms the high reactivity of your reagent. The absence or low abundance of this peak indicates significant degradation.

Conclusion

The successful application of this compound in bioconjugation is critically dependent on maintaining its chemical integrity, particularly the reactivity of the maleimide group. By understanding the mechanisms of degradation, especially pH-dependent hydrolysis, and by adhering to stringent storage and handling protocols, researchers can ensure the reliability and reproducibility of their experiments. Storing the compound as a solid at or below -20°C under an inert, dry atmosphere provides the best long-term stability. For working solutions, using anhydrous solvents and storing aliquots at low temperatures are essential practices. These guidelines, grounded in chemical principles, empower scientists to use this versatile crosslinker with confidence, paving the way for innovation in drug development and biomedical research.

References

-

Khan, M. N., & Khan, A. A. (1984). Kinetics and mechanism of the alkaline hydrolysis of maleimide. Journal of Pharmaceutical Sciences, 73(12), 1767-1771. URL: [Link]

-

Bioconjugate Pro. (2024). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. URL: [Link]

-

Matsui, S., & Aida, H. (1978). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2, (10), 1277-1280. URL: [Link]

-

Li, Y., et al. (2019). Force-induced ring-open hydrolysis strengthens the maleimide–thiol adducts for stable protein–polymer conjugates. Nature Communications, 10(1), 634. URL: [Link]

-

Raines Lab, University of Wisconsin-Madison. Catalysis of imido group hydrolysis in a maleimide conjugate. URL: [Link]

-

Ferreira, L. F., et al. (2021). Lysine-PEGylated Cytochrome C with Enhanced Shelf-Life Stability. Molecules, 26(11), 3379. URL: [Link]

-

UCL Discovery. (2019). Minireview: addressing the retro-michael instability of maleimide bioconjugates. URL: [Link]

-

NHSJS. How Effective is PEGylation as a Stability Enhancement Method? URL: [Link]

-

CD Bioparticles. This compound. URL: [Link]

-

De Luca, S., et al. (2018). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. Bioconjugate Chemistry, 29(7), 2096-2115. URL: [Link]

-

Hampton Research. PEG Stability: A Look at pH and Conductivity Changes over Time in Polyethylene Glycols. URL: [Link]

-

Noguer, A. C., Kiil, S., & Hvilsted, S. (2016). Long-Term Stability of PEG-Based Antifouling Surfaces in a Marine Environment. DTU Research Database. URL: [Link]

-

Quanta BioDesign. AQuora® Maleimide Dyes Technical Document. URL: [Link]

-

Bio-Synthesis Inc. (2022). Maleimide labeling of thiolated biomolecules. URL: [Link]

-

Jones, M. W., et al. (2016). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. Bioconjugate Chemistry, 27(6), 1634-1643. URL: [Link]

Sources

- 1. Mal-PEG4-COOH, this compound, 518044-41-2 - Biopharma PEG [biochempeg.com]

- 2. This compound, 518044-41-2 | BroadPharm [broadpharm.com]

- 3. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 6. Bis-Mal-Lysine-PEG4-acid, 1426164-52-4 | BroadPharm [broadpharm.com]

- 7. This compound - CD Bioparticles [cd-bioparticles.net]

- 8. hamptonresearch.com [hamptonresearch.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 13. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 15. medchemexpress.com [medchemexpress.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide on the Function of the Terminal Carboxylic Acid on Mal-PEG4-Acid

Abstract

Heterobifunctional linkers are foundational to the advancement of targeted therapeutics, diagnostics, and bioconjugation strategies. Among these, Maleimide-PEG4-Acid (Mal-PEG4-Acid) has emerged as a particularly versatile tool. This guide provides an in-depth exploration of the terminal carboxylic acid moiety of this compound, detailing its chemical activation, role in forming stable covalent bonds, and its strategic importance in the design of complex biomolecular conjugates. We will delve into the mechanistic underpinnings of carbodiimide chemistry, provide field-proven experimental protocols, and discuss the critical impact of this functional group on the development of next-generation bioconjugates such as Antibody-Drug Conjugates (ADCs).

Introduction: The Molecular Architecture of this compound

This compound is a heterobifunctional crosslinker characterized by three distinct functional components: a maleimide group, a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid (-COOH).[1][2] This molecular design allows for a controlled, sequential conjugation strategy, making it an invaluable reagent in drug development and diagnostics.[3]

-

Maleimide Group: This moiety exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in cysteine residues of proteins and peptides.[4] This reaction, a Michael addition, proceeds efficiently under mild, near-neutral pH conditions (6.5-7.5) to form a stable thioether bond.[4]

-

PEG4 Spacer: The tetraethylene glycol spacer is a key component that confers hydrophilicity to the linker. This increased water solubility is crucial for handling otherwise hydrophobic molecules in biological systems, reducing aggregation, and improving the pharmacokinetic profile of the final conjugate.[5][6] The defined length of the PEG chain allows for precise spatial control between the conjugated molecules.[5]

-

Terminal Carboxylic Acid: This functional group is the focus of our discussion. It is relatively unreactive on its own but can be chemically activated to form a stable amide bond with primary amine groups (-NH2), such as those found on the N-terminus of proteins or the side chain of lysine residues.[7][8]

Below is a diagram illustrating the structure of this compound.

Caption: Structure of this compound.

The Core Functionality: Activating the Terminal Carboxylic Acid

The terminal carboxylic acid is the key to conjugating this compound to molecules bearing primary amines. This is most commonly achieved through carbodiimide chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8][9]

The Mechanism of EDC/NHS Activation

The process is a two-step reaction that transforms the carboxyl group into a highly reactive, amine-specific ester.[9]

-

Activation Step: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and susceptible to hydrolysis, which would regenerate the original carboxylic acid.[9][10]

-

Stabilization Step: NHS or Sulfo-NHS rapidly reacts with the O-acylisourea intermediate to form a more stable NHS-ester. This semi-stable ester is less prone to hydrolysis than the O-acylisourea intermediate and can be efficiently reacted with primary amines.[8][11][12]

-

Conjugation Step: The NHS-ester reacts with a primary amine on the target molecule to form a stable, covalent amide bond, releasing NHS as a byproduct.[10][13]

This two-step activation is the preferred method as it enhances the efficiency of the conjugation reaction and minimizes undesirable side reactions, such as the formation of N-acylurea byproducts.

The diagram below illustrates the EDC/NHS activation mechanism.

Caption: EDC/NHS activation of a carboxylic acid.

Strategic Applications in Bioconjugate Development

The ability to activate the terminal carboxylic acid of this compound opens up a vast array of applications in drug delivery, diagnostics, and fundamental research.

Antibody-Drug Conjugates (ADCs)

In the design of ADCs, heterobifunctional linkers are pivotal.[5][14] this compound allows for a site-specific conjugation strategy. Typically, the maleimide end of the linker is first reacted with a thiol group on a cytotoxic drug. Subsequently, the terminal carboxylic acid is activated with EDC/NHS and conjugated to lysine residues on a monoclonal antibody. This approach enables the precise attachment of the drug payload to the antibody, which then targets specific cancer cells.[6][14] The length of the PEG linker can influence the drug-to-antibody ratio (DAR), stability, and overall efficacy of the ADC.[5]

Peptide and Protein Modification

The terminal carboxylic acid facilitates the conjugation of this compound to peptides and proteins for various purposes, including:

-

Improving Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, is a well-established method for increasing the hydrodynamic volume of a therapeutic protein, thereby extending its plasma half-life by reducing renal clearance.[5][15]

-

Enhancing Solubility: The hydrophilic PEG spacer can significantly improve the solubility of hydrophobic peptides or proteins in aqueous buffers.[5][6]

-

Reducing Immunogenicity: The PEG chain can mask epitopes on the conjugated protein, potentially lowering the risk of an immune response.[5]

Surface Functionalization and Diagnostics

The carboxylic acid group can be used to immobilize biomolecules onto surfaces for diagnostic applications, such as in biosensors or microarrays. By activating the carboxylic acid, the linker can be covalently attached to amine-functionalized surfaces, and the maleimide end is then available to capture thiol-containing analytes.[16]

Experimental Protocol: Two-Step Protein Conjugation

This protocol provides a general framework for conjugating a protein to another molecule using this compound. Optimization is often necessary for specific applications.

Materials

-

This compound

-

EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Protein to be conjugated (in an amine-free buffer, e.g., PBS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

-

Conjugation Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine

-

Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure

Step 1: Activation of this compound

-

Prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use. EDC is susceptible to hydrolysis.[12]

-

In a separate tube, dissolve this compound in the Activation Buffer.

-

Add EDC and Sulfo-NHS to the this compound solution. A common starting molar ratio is 1:1.5:1.2 (Linker:EDC:NHS).[8]

-

Incubate at room temperature for 15-30 minutes with gentle mixing to form the NHS-activated ester.[8][12]

Step 2: Conjugation to Protein

-

Add the freshly activated linker solution to the protein solution in the Conjugation Buffer. The reaction with primary amines is most efficient at a pH between 7.2 and 8.5.[8]

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[8][9]

Step 3: Quenching the Reaction

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.[9]

-

Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS-esters.[9]

Step 4: Purification of the Conjugate

-

Purify the protein conjugate from excess linker and reaction byproducts using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis.[15][17][]

The workflow for this protocol is visualized below.

Caption: Two-step protein conjugation workflow.

Characterization of Conjugates

Following purification, it is essential to characterize the conjugate to confirm successful ligation and determine the degree of modification. Common techniques include:

-

SDS-PAGE: A noticeable shift in the molecular weight of the protein on an SDS-PAGE gel can indicate successful conjugation.

-

Mass Spectrometry (MS): Provides an accurate measurement of the molecular weight of the conjugate, allowing for the determination of the number of linker molecules attached per protein.[19][20]

-

Chromatography: Techniques like Size-Exclusion Chromatography (SEC) and Ion-Exchange Chromatography (IEX) can be used to separate and quantify the conjugated species from the unreacted protein.[17][]

Conclusion

The terminal carboxylic acid on this compound is a critical functional group that provides a versatile handle for the covalent attachment of this heterobifunctional linker to a wide range of biomolecules. Through well-established EDC/NHS chemistry, researchers can achieve controlled and efficient conjugation to primary amines, enabling the synthesis of complex and highly functional bioconjugates. A thorough understanding of the activation mechanism and reaction parameters is paramount to leveraging the full potential of this compound in the development of advanced therapeutics and diagnostics.

References

- BroadPharm. (n.d.). This compound, 518044-41-2.

- PurePEG. (2025). How Heterobifunctional PEG Linkers Improve Targeted Delivery.

- BenchChem. (n.d.). An In-depth Technical Guide to the Applications of Heterobifunctional PEG Linkers.

- Biopharma PEG. (n.d.). Mal-PEG4-COOH, this compound, 518044-41-2.

- DC Chemicals. (n.d.). This compound|CAS 518044-41-2.

- ResearchGate. (n.d.). The available carboxylic acid groups are activated with EDC-NHS....

- CD Bioparticles. (n.d.). This compound.

- Kandhapodi, M., G. R. K. Naidu, and S. V. N. Pammi. (2013). Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. PubMed, 21(2), 238-51.

- Fiedler, M., et al. (n.d.). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv.

- ResearchGate. (n.d.). Protein conjugates purification and characterization.

- BenchChem. (n.d.). Introduction: The Role of Heterobifunctional Linkers in Bioconjugation.

- BenchChem. (n.d.). A Head-to-Head Comparison of Tos-PEG4-Acid and Maleimide Linkers for Bioconjugation.

- Zhang, P., et al. (2015). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances, 5(76), 61743-61751.

- BroadPharm. (n.d.). m-PEG4-Acid, 67319-28-2.

- Conju-Probe. (n.d.). This compound.

- PurePEG. (2025). Top 5 Applications of PEGylated Linkers in Bioconjugation.

- CD Bioparticles. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.

- Zhang, P., et al. (2011). Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. Langmuir, 27(18), 11496-11504.

- Saha, K., et al. (2012). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. NIH Public Access, 35(1), 100-11.

- Creative Biogene. (n.d.). Carboxyl-Based Conjugation.

- BOC Sciences. (n.d.). PEGylated Protein Purification Techniques.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Bioconjugation: The Role of Heterobifunctional PEG Linkers in Research. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- Lumiprobe. (n.d.). Bioconjugation reagents.

- Veronese, F. M., and G. Pasut. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology, 7, 439.

- MedChemExpress. (n.d.). This compound | PROTAC Linker.

- WuXi Biologics. (2024). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry.

- Novatia. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.

- Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.

- BenchChem. (n.d.). Technical Support Center: Optimizing Acid-PEG4-S-PEG4-Acid to Protein Conjugation.

- ResearchGate. (2020). Protocol for maleimide-PEG coupling to a protein containing a single cysteine residue?.

- BenchChem. (n.d.). A Comparative Analysis of Mal-PEG4-OH and Other Crosslinkers for Bioconjugation.

- BenchChem. (n.d.). Application Notes & Protocols for Protein Conjugation using Dicarboxylic Acid PEG Linkers.

- Thermo Fisher Scientific. (n.d.). Instructions for the use of Mal-(PEG)n-NHS Ester.

- Staben, L. R., et al. (2016). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC - NIH, 26(10), 1587-98.

- BroadPharm. (2022). Protocol for PEG Acid Reagents.

Sources

- 1. This compound, 518044-41-2 | BroadPharm [broadpharm.com]

- 2. Mal-PEG4-COOH, this compound, 518044-41-2 - Biopharma PEG [biochempeg.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. purepeg.com [purepeg.com]

- 7. This compound|CAS 518044-41-2|DC Chemicals [dcchemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 13. Carboxyl-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 14. purepeg.com [purepeg.com]

- 15. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 16. broadpharm.com [broadpharm.com]

- 17. researchgate.net [researchgate.net]

- 19. frontiersin.org [frontiersin.org]

- 20. enovatia.com [enovatia.com]

Mal-PEG4-Acid: A Technical Guide to Precision Protein Modification